molecular formula C17H21NO3 B134716 (R)-Etodolac CAS No. 87226-41-3

(R)-Etodolac

Cat. No. B134716
CAS RN: 87226-41-3
M. Wt: 287.35 g/mol
InChI Key: NNYBQONXHNTVIJ-QGZVFWFLSA-N
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Description

(R)-Etodolac, also known as SDX-101, is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its potential in treating various forms of cancer, including multiple myeloma and B-cell chronic lymphocytic leukemia (B-CLL). It has been shown to induce potent cytotoxicity in drug-sensitive and drug-resistant cell lines, as well as primary cells isolated from patients with multiple myeloma refractory to chemotherapy . In a phase I clinical trial, R-etodolac demonstrated tolerability and safety, with the most common adverse events being gastrointestinal and skin-related . It has also been noted for its selectivity in inhibiting human prostaglandin G/H synthase 2 (PGHS-2) over PGHS-1, which may contribute to its gastrointestinal safety profile .

Synthesis Analysis

The synthesis of (R)-Etodolac involves the resolution of its racemic form, which can be achieved through the formation of diastereomers using enantiomerically pure amines. These diastereomers can be separated and characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) . The absolute configuration of the diastereomeric derivatives can be determined, which is essential for assessing the enantiomeric purity of the compound .

Molecular Structure Analysis

The molecular structure of (R)-Etodolac has been studied using density functional theory, which supports the three-dimensional geometry of the diastereomers formed during the synthesis process . The optimized structures of these diastereomers confirm their stereochemistry, which is crucial for their separation and the determination of the drug's enantiomeric purity.

Chemical Reactions Analysis

(R)-Etodolac has been shown to induce apoptosis in cancer cells through the cleavage of caspase-8, -9, and -3 and PARP, as well as the down-regulation of cyclin D1 expression . It also up-regulates the proapoptotic variant of myeloid cell leukemia-1 (Mcl-1S) and enhances the cytotoxic effects of dexamethasone . The drug's ability to overcome drug resistance in multiple myeloma cells, even in the presence of protective factors like IL-6 and IGF-1, highlights its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Etodolac have been characterized through various studies. It has been noted that the drug is rapidly absorbed when administered orally, with a time to maximum concentration ranging from 2 to 4 hours and a half-life ranging from 5 to 7 hours . The pharmacokinetic profile of R-etodolac is such that the increase in maximum concentration is not proportional to the increase in dose . Additionally, the drug has been shown to significantly reduce the absolute lymphocyte count in B-CLL patients in a dose-dependent manner .

Scientific Research Applications

Osteoarthritis Management in Dogs

(R)-Etodolac has been explored in veterinary medicine, particularly in the management of osteoarthritis in dogs. Studies highlight its use alongside other pharmacological agents like carprofen, meloxicam, and polysulfated glycosaminoglycans. Evidence suggests that (R)-Etodolac, when used for canine osteoarthritis, offers a moderate level of comfort and efficacy, indicating its potential in managing this condition in veterinary settings (Aragon, Hofmeister, & Budsberg, 2007) (Sandersoln et al., 2009).

Pharmacological Therapy in Osteoarthritis of the Knee

In the context of human medicine, (R)-Etodolac has been evaluated in randomized controlled trials for osteoarthritis of the knee. These studies systematically reviewed the efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs), including (R)-Etodolac, and found that (R)-Etodolac was superior in some NSAID comparisons, suggesting its potential benefits in treating knee osteoarthritis (Towheed & Hochberg, 1997).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the compound’s potential hazards to human health and the environment.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound that have not yet been explored, or new methods of synthesizing the compound.


For a specific analysis of “®-Etodolac”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, public databases like PubChem or the Protein Data Bank (PDB) might have information on this compound. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these topics, you might find it helpful to consult with a specialist.


properties

IUPAC Name

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233938
Record name (-)-Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Etodolac

CAS RN

87226-41-3
Record name (-)-Etodolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87226-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087226413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETODOLAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1RAH31T6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Racemic etodolac (1148 g) and N-methylglucamine (780.8 g) in ethanol (6.4 litres) were heated to 70° C. with stirring. The solution was cooled to 45° C. and then seeded with crystals of 100% ee (R)-etodolac meglumine salt and the mixture allowed to crystallise for 5 hours. The solid was filtered to provide (R)-etodolac (610 g, 86.4% ee) which could be recycled to racemic etodolac following the procedure in Example 2 below.
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Synthesis routes and methods V

Procedure details

(R)-Etodolac (1.0 g) is dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (0.06 equiv). The mixture is heated under reflux for 3 days then cooled to ambient temperature. The racemic ester is deposited as a white crystalline solid and collected by filtration (60% yield). The racemic ester is treated with aqueous sodium hydroxide to effect hydrolysis, then acidified with acetic acid to pH 4 to give racemic etodolac as an off-white micro-crystalline powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Etodolac
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Citations

For This Compound
376
Citations
J Behari, G Zeng, W Otruba, MD Thompson… - Journal of …, 2007 - Elsevier
… R-Etodolac, therefore, offers the potential advantage of minimizing COX-dependent side effects. Antineoplastic effects of R-Etodolac … doses and of R-Etodolac at physiological doses on …
Number of citations: 95 www.sciencedirect.com
DR Brocks, F Jamali - Clinical pharmacokinetics, 1994 - Springer
… With respect to stereoselectivity, the Cmax of Retodolac was significantly higher than that of Setodolac in young healthy volunteers given single doses of racemic etodolac 200mg (table …
Number of citations: 96 link.springer.com
JAS Roberts, C Ma, SYT Robertson, S Kang… - … and Biophysics Reports, 2022 - Elsevier
… shown to be inhibited by R-etodolac; however, comparative … The data shows that R-etodolac is a more potent inhibitor of Wnt … in CFE of cLSCs, R-etodolac is a more potent inhibitor. …
Number of citations: 3 www.sciencedirect.com
M Jensen, A Engert, F Weissinger, W Knauf… - Investigational new …, 2008 - Springer
… Further study of R-etodolac as a possible new maintenance therapy or as a part of … to R-etodolac was estimated to be weak, and DLTs did not reflect prior experiences with R-etodolac. …
Number of citations: 29 link.springer.com
N Inoue, M Nogawa, S Ito, K Tajima… - Biological and …, 2011 - jstage.jst.go.jp
… First, we compared S- and R-etodolac in terms of their … In contrast, R-etodolac showed no ulcerogenic activity and … -2 inhibition, while R-etodolac showed gastroprotective effects that …
Number of citations: 22 www.jstage.jst.go.jp
T Inoue, M Murano, Y Yoda, T Kuramoto… - Oncology …, 2010 - spandidos-publications.com
… of R-etodolac every 3 days during the entire period; group C received a high (10-mg/kg) dose of R-etodolac … Administration of R-etodolac decreased the disease activity index during the …
Number of citations: 21 www.spandidos-publications.com
SK Kolluri, M Corr, SY James… - Proceedings of the …, 2005 - National Acad Sciences
… Thus, we hypothesized that the COX-independent effects of R-etodolac in … R-etodolac induced apoptosis of prostate cancer cells, but not normal prostatic epithelial cells. The R-etodolac-…
Number of citations: 102 www.pnas.org
JM Shi, SG Lai, CJ Xu, GL Duan, D Li - Acta Pharmacologica Sinica, 2004 - Citeseer
… The concentrations of the R-etodolac did not differ between synovial fluid and plasma. But, there was a 1.7-fold higher concentration of S-enantiomer in the synovial fluid than in the …
Number of citations: 19 citeseerx.ist.psu.edu
I Mignot, N Presle, F Lapicque, C Monot, R Dropsy… - Chirality, 1996 - Wiley Online Library
Non‐steroidal anti‐inflammatory drugs (NSAIDs) are strongly bound to human serum albumin (HSA), mainly to sites I and II. The aim of this study was to characterize the binding site(s) …
Number of citations: 42 onlinelibrary.wiley.com
H Yasui, T Hideshima, M Hamasaki, AM Roccaro… - Blood, 2005 - ashpublications.org
… mg R-etodolac twice daily, at steady-state blood levels of approximately 300 to 600 μM. … of R-etodolac in both in vitro and ex vivo MM models. Our results suggest that R-etodolac has …
Number of citations: 62 ashpublications.org

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